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Compound of Interest

Compound Name: Tigapotide

Cat. No.: B15581151

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dose-response
characteristics of Tigapotide (also known as PCK3145), a synthetic 15-mer peptide derived
from the prostate secretory protein (PSP-94). Tigapotide has been investigated for its potential
as a therapeutic agent in prostate cancer, demonstrating anti-tumor, anti-metastatic, and anti-
angiogenic properties in preclinical models.[1][2][3][4][5]

Mechanism of Action

Tigapotide exerts its anti-cancer effects through multiple mechanisms. It is a signal
transduction inhibitor that has been shown to induce apoptosis in cancer cells.[1][2][3]
Additionally, it interferes with the vascular endothelial growth factor (VEGF) signaling pathway,
thereby inhibiting angiogenesis.[5] Studies have also indicated its role in preventing the
metastatic process by affecting matrix metalloproteinase-9 (MMP-9) levels.

Signaling Pathway of Tigapotide's Anti-Angiogenic
Activity

The following diagram illustrates the proposed signaling pathway for the anti-angiogenic effects
of Tigapotide.
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Caption: Proposed mechanism of Tigapotide's anti-angiogenic effect.

Quantitative Data Summary
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The following tables summarize the quantitative data from preclinical dose-response studies of

Tigapotide.

Table 1: In Vivo Efficacy of Tigapotide in a Rat Prostate
Cancer Model

Animal Dose . Key
Treatment Duration L Reference
Model (nglkgl/day) Findings
Dose-
Male
. dependent
Copenhagen Continuous )
] ] 1,10, 100 15 days decrease in [11[2]
Rats with Mat  Infusion
tumor
Ly Lu Tumors
volume.
Reduced
Male skeletal
Copenhagen Continuous tumor burden
) ] 100 10 days [1][2]
Rats with Mat  Infusion and delayed
Ly Lu Tumors hind-limb
paralysis.
Decreased
] CD31
Syngeneic .
expression (a
Rat Prostate . » i
Not Specified  Not Specified  Not Specified  marker of [5]
Cancer
tumor vessel
Model

density) by
43%.

Table 2: In Vitro Efficacy of Tigapotide
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Cell Line

Assay

Key Findings

Reference

Human Umbilical Vein
Endothelial Cells

ERK Phosphorylation

Dose-dependent

antagonism of VEGF-

[5]

Assay induced ERK
(HUVEC) _
phosphorylation.
N ] Dose-dependent
Human Umbilical Vein  VEGFR-2 )
) ) antagonism of VEGF-
Endothelial Cells Phosphorylation ) [5]
induced VEGFR-2
(HUVEC) Assay

phosphorylation.

Human Umbilical Vein
Endothelial Cells
(HUVEC)

Tube Formation Assay

Inhibition of in vitro
endothelial cell

tubulogenesis.

[5]

PC-3, MCF-7, HT-29

Proliferation and

Apoptosis Assays

Dose- and time-
dependent inhibition
of proliferation and

induction of apoptosis.

ble 3: _Clinical Toxicol T ide

Administration

Species Dose Duration Results
Route
No clear
) Up to 450 )
Mice Intravenous 28 days evidence of
mg/kg/day o
toxicity.
No clear
) Up to 25 ]
Primates Intravenous 28 days evidence of
mg/kg/day .
toxicity.

Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study

This protocol describes the methodology for evaluating the anti-tumor efficacy of Tigapotide in

a rat model of prostate cancer.[1][2]
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[EEN

. Animal Model:

. Tumor Cell Line

N

Syngeneic male Copenhagen rats.

Rat prostate cancer Mat Ly Lu cells, potentially overexpressing parathyroid hormone-related
protein (PTHrP).

3. Experimental Workflow:

In Vivo Efficacy Workflow

1. Tumor Cell Inoculation
- Subcutaneous (right flank) for primary tumor growth
- Intracardiac (left ventricle) for skeletal metastases

l

2. Treatment Administration
- Continuous infusion of Tigapotide (1, 10, 100 pg/kg/day) or vehicle

'

3. Monitoring and Data Collection
- Measure tumor volume
- Monitor for hind-limb paralysis (skeletal metastases)
- Collect blood samples for plasma calcium and PTHrP levels

l

4. Endpoint Analysis (Day 15)
- Sacrifice animals
- Perform bone histomorphometry
- Conduct TUNEL assay on tumors for apoptosis

Click to download full resolution via product page

Caption: Workflow for in vivo anti-tumor efficacy studies.

4. Detailed Steps:
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e Tumor Cell Inoculation:

o For primary tumor studies, inoculate Mat Ly Lu cells subcutaneously into the right flank of
the rats.[1][2]

o For skeletal metastasis studies, inject Mat Ly Lu cells into the left ventricle via intracardiac
injection.[1][2]

e Treatment:

o Administer Tigapotide at doses of 1, 10, and 100 pg/kg/day via continuous infusion for 15
days.[1][2] A vehicle-only group should be included as a control.

o Efficacy Assessment:

o

Measure primary tumor volume regularly.

Monitor animals for the development of hind-limb paralysis as an indicator of skeletal

[e]

metastases.[1][2]

At the end of the study, collect blood to measure plasma calcium and PTHrP levels.[1][2]

[e]

(¢]

Perform bone histomorphometry to assess skeletal tumor burden.[2]

[¢]

Conduct a TUNEL assay on tumor sections to evaluate apoptosis.[1]

Protocol 2: In Vitro Anti-Angiogenesis Assays

This protocol outlines the methods to assess the anti-angiogenic properties of Tigapotide in
vitro.[5]

1. Cell Line:
o Human Umbilical Vein Endothelial Cells (HUVEC).
2. Assays:

 VEGFR-2 and ERK Phosphorylation Assay:
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Culture HUVECSs to near confluence.

[e]

o

Pre-treat cells with varying concentrations of Tigapotide.

[¢]

Stimulate the cells with VEGF.

[e]

Lyse the cells and perform Western blotting to detect phosphorylated and total VEGFR-2
and ERK.

o Endothelial Cell Tube Formation Assay:

[¢]

Coat a 96-well plate with Matrigel.

[e]

Seed HUVECSs onto the Matrigel-coated plate.

[e]

Treat the cells with different concentrations of Tigapotide in the presence of VEGF.

(¢]

Incubate for an appropriate time to allow for tube formation.

[¢]

Visualize and quantify the tube-like structures using a microscope.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Preclinical Dose-
Response Studies of Tigapotide (PCK3145)]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15581151#tigapotide-dose-response-studies-in-
preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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